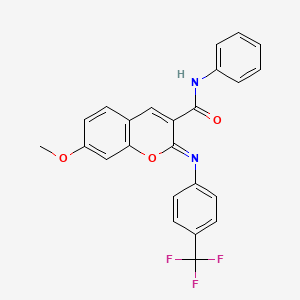

(Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide

Description

(Z)-7-Methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is a chromene-based compound featuring a carboxamide group at position 3, a methoxy substituent at position 7, and a (4-trifluoromethylphenyl)imino moiety at position 2 (Fig. 1). The Z-configuration of the imino group is critical for its structural and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key functional group in drug design .

Properties

IUPAC Name |

7-methoxy-N-phenyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2O3/c1-31-19-12-7-15-13-20(22(30)28-17-5-3-2-4-6-17)23(32-21(15)14-19)29-18-10-8-16(9-11-18)24(25,26)27/h2-14H,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNKQZOHOJCJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetMethionine aminopeptidase , an enzyme that removes the N-terminal methionine from nascent proteins.

Mode of Action

This could potentially alter the protein synthesis process, as the removal of the N-terminal methionine is a crucial step in this process.

Biochemical Pathways

Given its potential target, it may influence theprotein synthesis pathway by affecting the activity of Methionine aminopeptidase. This could lead to changes in the production and function of proteins within the cell.

Pharmacokinetics

Similar compounds have been found to have low aqueous solubility and low volatility. These properties could impact the compound’s bioavailability and its ability to reach its target within the body.

Biological Activity

(Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is a synthetic compound with potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its complex structure, characterized by a chromene backbone and a trifluoromethyl group, suggests diverse interactions with biological targets, making it an interesting subject for medicinal chemistry studies.

- Molecular Formula : C24H17F3N2O3

- Molecular Weight : 438.406 g/mol

- IUPAC Name : 7-methoxy-N-phenyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including (Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide. The compound has been evaluated against various cancer cell lines using MTT assays to determine cytotoxicity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| AGS | 12.5 ± 1.0 | |

| MGC-803 | 15.0 ± 0.5 | |

| HCT-116 | 10.0 ± 0.8 | |

| A549 | 8.5 ± 0.3 | |

| HepG2 | 9.0 ± 0.6 | |

| HeLa | 11.0 ± 0.4 |

The compound exhibited significant cytotoxicity across multiple cell lines, with the lowest IC50 values observed against A549 and HCT-116 cells, indicating a strong potential for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, (Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide has shown promise in anti-inflammatory applications. The presence of the trifluoromethyl group enhances its interaction with COX enzymes, which are crucial in inflammatory pathways.

Molecular docking studies suggest that the compound can inhibit COX-2 and lipoxygenases (LOX), which are implicated in various inflammatory diseases. The inhibition constants (IC50) for COX-2 have been reported to be around 10 µM, highlighting its potential as an anti-inflammatory agent .

The biological activity of (Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is believed to stem from its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions facilitated by its aromatic structure and electron-withdrawing groups.

Key Interactions:

- Hydrogen Bonding : The amide group forms hydrogen bonds with active site residues of target enzymes.

- π–π Stacking : The aromatic rings can engage in π–π stacking interactions with tryptophan residues in proteins, enhancing binding affinity.

- Electrostatic Interactions : The trifluoromethyl group contributes to favorable electrostatic interactions with negatively charged residues in the active sites of enzymes.

Case Studies

- Study on Anticancer Activity : A recent study evaluated various chromene derivatives, including our compound, against a panel of cancer cell lines. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts .

- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that administration of (Z)-7-methoxy-N-phenyl-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting a potent anti-inflammatory effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Analogue: (2Z)-2-[(4-Fluorophenyl)Imino]-7-Methoxy-N-Phenyl-2H-Chromene-3-Carboxamide

The closest structural analogue replaces the 4-trifluoromethylphenyl group with a 4-fluorophenyl substituent (Fig. 2) . Key differences include:

- Molecular Weight : The target compound (438.4 g/mol) is heavier due to the trifluoromethyl group (vs. 388.4 g/mol for the fluoro analogue).

Urea Derivatives with Trifluoromethyl Substituents

Urea-linked compounds, such as 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8d) and 4-(3-(2-(trifluoromethyl)phenyl)ureido)benzothioamide (7j), share the trifluoromethylphenyl group but differ in backbone structure (Table 1) :

- Functional Groups: The target’s carboxamide allows for one hydrogen bond donor (NH), while ureas provide two (NH groups), increasing hydrogen-bonding capacity and solubility.

- Biological Relevance : Urea derivatives in –5 show moderate yields (50–67%) and molecular weights (~340–412 g/mol), suggesting synthetic feasibility. The chromene backbone in the target may offer improved planarity for π-π stacking in biological targets.

Azo-Azomethine Dyes

Compounds like 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate () share imino groups but incorporate azo linkages and acryloyl esters. These dyes prioritize conjugation for optical properties, whereas the target’s carboxamide and chromene system prioritize drug-like pharmacokinetics .

Substituent Effects and Pharmacological Implications

The 4-trifluoromethylphenyl group is recurrent in pharmaceutical compositions (), where it enhances binding affinity to hydrophobic pockets and resists metabolic degradation. Compared to chloro or nitro substituents (e.g., 7k in ), CF3 provides a balance of steric bulk and electronic effects, often improving bioavailability .

Hydrogen Bonding and Crystallography

The carboxamide group in the target enables hydrogen bonding with donors (NH) and acceptors (carbonyl O), influencing crystal packing and solubility. Graph set analysis () suggests that such interactions stabilize molecular aggregates, contrasting with urea derivatives’ higher H-bond capacity .

Data Table: Key Comparative Properties

*Molecular weights inferred from ESI-MS [M+H]+ data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.